Cas no 90601-43-7 (3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile)

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a 4-methylpiperazine group and a nitrile functionality. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. The presence of the methylpiperazine moiety enhances solubility and bioavailability, while the nitrile group offers reactivity for further derivatization. Its well-defined chemical properties make it suitable for use in medicinal chemistry research, including the development of kinase inhibitors and other targeted therapeutics. The compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile structure
90601-43-7 structure
Product Name:3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile
CAS No:90601-43-7
MF:C10H13N5
MW:203.243720769882
CID:1120974
PubChem ID:13300867
Update Time:2025-06-15

3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methyl-1-piperazinyl)-2-Pyrazinecarbonitrile
    • 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile
    • PXZRSKBNKIYCCT-UHFFFAOYSA-N
    • 90601-43-7
    • FT-0713191
    • AKOS011978202
    • SCHEMBL2077223
    • Z995021024
    • TS-00355
    • F6610-4329
    • DA-19758
    • 3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile
    • MDL: MFCD16843151
    • Inchi: 1S/C10H13N5/c1-14-4-6-15(7-5-14)10-9(8-11)12-2-3-13-10/h2-3H,4-7H2,1H3
    • InChI Key: PXZRSKBNKIYCCT-UHFFFAOYSA-N
    • SMILES: N1(C2C(C#N)=NC=CN=2)CCN(C)CC1

Computed Properties

  • Exact Mass: 203.11709544g/mol
  • Monoisotopic Mass: 203.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 56Ų

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Additional information on 3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile

Introduction to 3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile (CAS No. 90601-43-7) in Modern Chemical Biology and Drug Development

3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile, identified by its CAS number 90601-43-7, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic organic molecule has garnered attention due to its structural features and potential applications in drug discovery, particularly in the development of bioactive molecules targeting neurological and cardiovascular diseases. The presence of both pyrazine and piperazine moieties in its structure imparts unique pharmacological properties, making it a valuable scaffold for medicinal chemists.

The pyrazine core, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, is a common motif in biologically active compounds. Its ability to interact with various biological targets, including enzymes and receptors, has been extensively studied. In contrast, the 4-methylpiperazin-1-yl substituent introduces a secondary amine group, which is known for its role in modulating biological activity. Piperazine derivatives are widely recognized for their utility in treating conditions such as hypertension, allergies, and parasitic infections, owing to their ability to modulate neurotransmitter systems.

The carbonitrile functional group at the 2-position of the pyrazine ring further enhances the compound's reactivity and potential for further derivatization. This group can participate in various chemical transformations, including nucleophilic additions and cyclizations, enabling the synthesis of more complex molecules with tailored pharmacological properties. The combination of these structural elements makes 3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for potential therapeutic applications. Molecular docking studies have shown that this molecule can interact with various protein targets, including those involved in signal transduction pathways relevant to neurological disorders. For instance, preliminary simulations suggest that it may bind to serotonin receptors, potentially making it useful in the treatment of depression or anxiety.

In addition to its pharmacological potential, 3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile has been explored as a key intermediate in the synthesis of more complex bioactive molecules. Researchers have utilized this compound to develop novel derivatives with enhanced binding affinity and selectivity for specific biological targets. For example, modifications at the piperazine ring have led to compounds with improved efficacy in treating cardiovascular diseases by modulating angiotensin-converting enzyme (ACE) activity.

The synthesis of 3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the condensation of appropriately substituted pyrazines with methylpiperazine derivatives under controlled conditions. Subsequent functionalization at the 2-position via cyanation reactions yields the desired product. This synthetic route underscores the compound's importance as a building block in medicinal chemistry.

Current research is also focusing on exploring the compound's role in addressing emerging challenges in drug development. For instance, studies have examined its potential as an anti-inflammatory agent by investigating its interactions with inflammatory pathways. Additionally, its ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drug discovery.

The versatility of 3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile extends beyond its direct use as a therapeutic agent. It serves as a valuable scaffold for generating libraries of compounds for high-throughput screening (HTS). This approach allows researchers to identify novel bioactive molecules rapidly by leveraging the structural diversity inherent in this class of compounds.

In conclusion,3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile (CAS No. 90601-43-7) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a cornerstone in drug discovery efforts aimed at treating neurological and cardiovascular diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in developing next-generation therapeutics.

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